

2-Chloro-6-(trifluoromethyl)nicotinamide

chemical properties

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Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)nicotinamide
Cat. No.:	B1585944

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An In-Depth Technical Guide to **2-Chloro-6-(trifluoromethyl)nicotinamide**: Properties, Synthesis, and Applications

Abstract

2-Chloro-6-(trifluoromethyl)nicotinamide is a halogenated and fluorinated pyridine derivative that serves as a crucial building block in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups, make it an attractive scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, proposes a detailed synthetic route based on established chemical principles, outlines robust analytical methodologies for its characterization, and discusses its potential applications in research and development. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Core Properties

2-Chloro-6-(trifluoromethyl)nicotinamide is a substituted pyridine-3-carboxamide. The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position significantly influences the reactivity of the pyridine ring and the physicochemical properties of the molecule.

Identifiers and Molecular Structure

Property	Value	Source
IUPAC Name	2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide	-
CAS Number	386704-05-8	[1] [2] [3]
Molecular Formula	C ₇ H ₄ ClF ₃ N ₂ O	[1] [2]
Molecular Weight	224.57 g/mol	[1] [2]
Canonical SMILES	C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F	-
InChI Key	Not readily available.	-

Physicochemical Properties

Quantitative physicochemical data for this specific molecule is not extensively published. The properties below are based on data from structurally related compounds and theoretical predictions, providing a reliable estimation for experimental design.

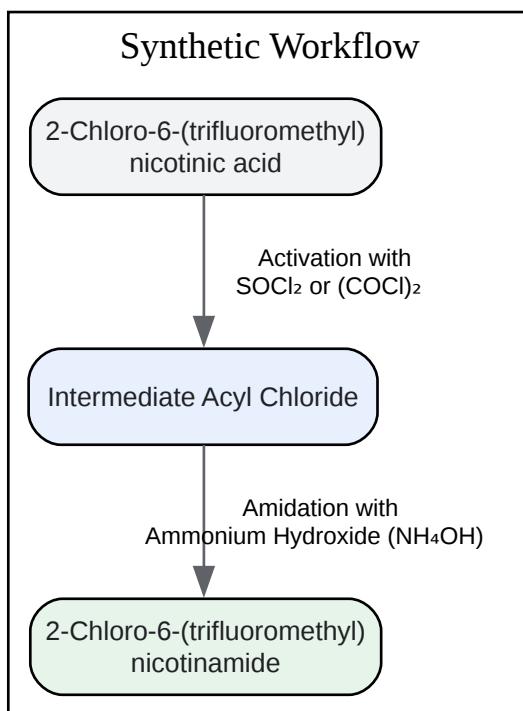
Property	Estimated Value	Rationale / Source
Physical Form	White to off-white crystalline solid	Based on analogs like 2,6-Dichloro-5-fluoronicotinamide. [4][5]
Melting Point	>150 °C (Decomposition may occur)	High melting points are typical for rigid, crystalline aromatic amides. For example, 2-chloro-6-methyl-5-nitronicotinamide melts at 195-196 °C.[6]
Boiling Point	>270 °C (Predicted)	High boiling point is expected due to polarity and molecular weight. The related 2-chloro-6-trifluoromethyl nicotinic acid has a predicted boiling point of 271.3 °C.[7]
Solubility	Soluble in DMSO, Methanol, THF, Dichloromethane. Sparingly soluble in water.	Polarity and potential for hydrogen bonding suggest solubility in polar aprotic and protic organic solvents. Synthesis of related amides is performed in solvents like THF and DCM.[8]

Synthesis and Reactivity

The synthesis of **2-Chloro-6-(trifluoromethyl)nicotinamide** is most logically achieved from its corresponding carboxylic acid precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid. This well-established transformation involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Pathway

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The process involves two key stages: activation of the carboxyl group to make it more susceptible to nucleophilic attack, and the subsequent reaction with an ammonia source.



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Caption: Proposed two-step synthesis of the target amide from its carboxylic acid precursor.

Experimental Protocol: Amide Formation

This protocol is adapted from established methods for the synthesis of similar nicotinamides, such as 2-chloro-6-methylnicotinamide.^[8] It represents a robust and reliable procedure for laboratory-scale synthesis.

Objective: To convert 2-chloro-6-(trifluoromethyl)nicotinic acid into **2-Chloro-6-(trifluoromethyl)nicotinamide**.

Materials:

- 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)
- Oxalyl dichloride or Thionyl chloride (1.5 eq)
- Dichloromethane (DCM), anhydrous

- Tetrahydrofuran (THF), anhydrous
- Ammonium hydroxide (30% aqueous solution, excess)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

- Acid Chloride Formation (Activation):
 - Suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add a catalytic amount of DMF (1-2 drops).
 - Cool the mixture to 0 °C using an ice bath.
 - Slowly add oxalyl dichloride (1.5 eq) dropwise via a dropping funnel. Causality: This step converts the carboxylic acid into a highly reactive acyl chloride intermediate. The reaction produces gaseous byproducts (CO, CO₂, HCl), so it must be performed in a well-ventilated fume hood.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction becomes a clear solution.
 - Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude acyl chloride, which is used immediately in the next step.
- Amidation:
 - Dissolve the crude acyl chloride in anhydrous THF.

- Cool the solution to 0 °C in an ice bath.
- Slowly add an excess of concentrated ammonium hydroxide solution dropwise. Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. An exotherm is expected, so slow addition and cooling are critical to control the reaction rate and prevent side reactions.
- Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

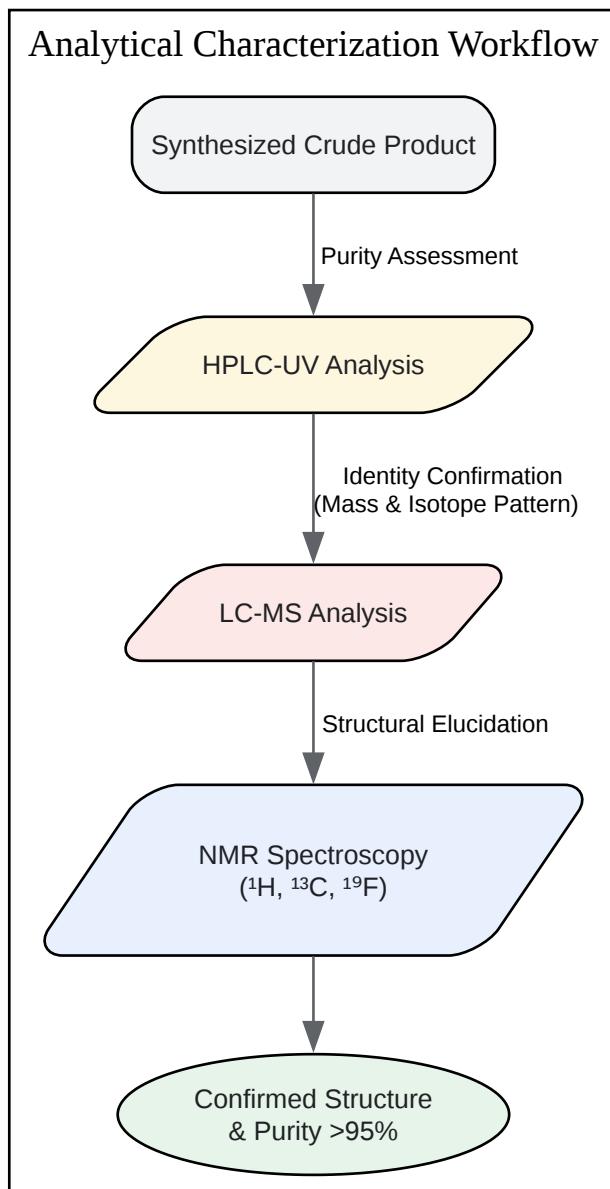
- Work-up and Purification:
 - Quench the reaction by adding deionized water.
 - Extract the aqueous layer three times with DCM or ethyl acetate.
 - Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **2-Chloro-6-(trifluoromethyl)nicotinamide**.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (S_NAr) by the electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) to generate a library of derivatives. The amide functionality can undergo hydrolysis under strong acidic or basic conditions to revert to the carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.



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Caption: A standard workflow for the comprehensive analytical validation of the target compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.

Protocol:

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in methanol or acetonitrile.
- Analysis: The purity is calculated from the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identity of the compound.

Protocol:

- Use an LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
- Employ chromatographic conditions similar to the HPLC method.
- Ionization Mode: Electrospray Ionization in Positive mode (ESI+).
- Expected Observations:

- The primary ion observed will be the protonated molecule $[M+H]^+$.
- Molecular Weight Confirmation: A peak should be detected at a mass-to-charge ratio (m/z) of approximately 225.00.
- Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic pattern should be observed for the molecular ion peak: an $[M+H]^+$ peak and an $[M+2+H]^+$ peak in an approximate 3:1 intensity ratio, which is a definitive indicator of a monochlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural elucidation.

Expected Spectral Features (in a solvent like DMSO-d₆):

- ¹H NMR:
 - Two distinct signals in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. Each will likely appear as a doublet.
 - Two broad singlets corresponding to the two non-equivalent amide protons (-CONH₂), typically in the δ 7.0-8.5 ppm range.
- ¹³C NMR:
 - Signals for the 5 carbons of the pyridine ring. The carbons attached to the chloro, trifluoromethyl, and carboxamide groups will be significantly shifted.
 - A signal for the carbonyl carbon (C=O) typically around δ 160-170 ppm.
 - A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.
- ¹⁹F NMR:
 - A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Applications in Research and Development

2-Chloro-6-(trifluoromethyl)nicotinamide is not an end-product but a valuable intermediate. Its utility stems from the combination of the biologically relevant nicotinamide core and the synthetically versatile chloro and trifluoromethyl substituents.

- **Scaffold for Drug Discovery:** The nicotinamide moiety is a component of the coenzyme NAD and is recognized by many enzymes.^[9] Derivatives are known to act as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which are targets in cancer therapy.^[10] This compound provides a starting point for developing novel enzyme inhibitors.
- **Agrochemical Synthesis:** Substituted pyridines are a major class of compounds used in herbicides and insecticides.^[7] The trifluoromethyl group often enhances the biological activity and metabolic stability of agrochemicals.
- **Materials Science:** Fluorinated organic molecules are of interest in the development of functional materials due to their unique electronic and physical properties.

Safety and Handling

Specific safety data for **2-Chloro-6-(trifluoromethyl)nicotinamide** is not available. Therefore, a conservative approach based on data from structurally similar compounds is required. The precursor acid and related nitrile are known irritants.^{[7][11][12]}

Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Measures
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	H302: Harmful if swallowed.	P264, P270, P301+P312
Skin Irritation	GHS07 (Exclamation Mark)	H315: Causes skin irritation.	P280, P302+P352
Eye Irritation	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation.	P280, P305+P351+P338
Respiratory Irritation	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation.	P261, P271, P304+P340

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13]
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[14]

Conclusion

2-Chloro-6-(trifluoromethyl)nicotinamide is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactive sites allow for predictable chemical transformations, making it an ideal building block for creating diverse molecular libraries. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce, purify, and validate this compound, enabling its effective use in the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

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